molecular formula C13H17Cl2N3O2 B2926352 2-(benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride CAS No. 1909311-88-1

2-(benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride

Cat. No.: B2926352
CAS No.: 1909311-88-1
M. Wt: 318.2
InChI Key: SCNRRRBLLZUJHR-UHFFFAOYSA-N
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Description

2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride is a chemical compound often utilized in scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride typically involves multi-step organic reactions. One of the common synthetic routes includes:

  • Starting from 1-methyl-1H-pyrazole, which undergoes nitration.

  • The resulting nitro compound is reduced to the corresponding amine.

  • This intermediate is then reacted with benzyl chloride in the presence of a base to form the benzylamino derivative.

  • Finally, the benzylamino derivative is reacted with bromoacetic acid under basic conditions, followed by treatment with hydrochloric acid to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound is usually scaled up by optimizing reaction conditions, such as temperature, pressure, solvent selection, and purification methods to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride can undergo a variety of chemical reactions, including:

  • Oxidation: Conversion into corresponding acids or ketones.

  • Reduction: Reduction of any nitro or imino groups present.

  • Substitution: Reactions with electrophiles or nucleophiles, leading to functional group modifications.

Common Reagents and Conditions

  • Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

  • Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

  • Substitution: Benzyl chloride (C6H5CH2Cl) under basic conditions like sodium hydroxide (NaOH).

Major Products Formed

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Amines, alcohols.

  • Substitution: Various benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology

In biological research, it can act as a model compound for studying biochemical pathways and enzymatic reactions.

Medicine

In medicine, its derivatives are explored for potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Industry

In industrial applications, the compound is utilized in the development of new materials, including polymers and specialty chemicals.

Mechanism of Action

2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride exerts its effects through interactions with specific molecular targets. The mechanism of action often involves:

  • Binding to enzymes or receptors, modulating their activity.

  • Altering biochemical pathways by acting as a substrate or inhibitor.

  • Engaging in specific reactions due to its structural properties, impacting cellular processes.

Comparison with Similar Compounds

2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride can be compared with similar compounds based on its unique features and reactivity.

Similar Compounds

  • 2-(Amino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride

  • 2-(Benzylamino)-2-(1H-pyrazol-5-yl)acetic acid dihydrochloride

  • 2-(Benzylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid dihydrochloride

These compounds share similar structural elements but differ in specific functional groups, leading to variations in their chemical reactivity and applications.

Properties

IUPAC Name

2-(benzylamino)-2-(2-methylpyrazol-3-yl)acetic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2.2ClH/c1-16-11(7-8-15-16)12(13(17)18)14-9-10-5-3-2-4-6-10;;/h2-8,12,14H,9H2,1H3,(H,17,18);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNRRRBLLZUJHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(C(=O)O)NCC2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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